![molecular formula C16H24N4S B063792 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- CAS No. 166772-80-1](/img/structure/B63792.png)
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of imidazolidinethiones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in the regulation of cellular processes. For instance, it has been shown to activate the nitric oxide pathway, which plays a crucial role in the regulation of blood pressure and vascular function.
Biochemical and Physiological Effects:
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce blood pressure, improve insulin sensitivity, and reduce oxidative stress. Moreover, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- in laboratory experiments offers several advantages, including its relatively low toxicity and high potency. However, its use is limited by its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-. One potential area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, the development of more efficient synthesis methods and formulations could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- can be achieved through several methods, including the reaction of 2-mercaptoimidazoline with 4-(2-methylphenyl)-1-piperazineethanamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to give the desired product.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinethione, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including antihypertensive, anti-inflammatory, and antioxidant effects. Moreover, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
Eigenschaften
CAS-Nummer |
166772-80-1 |
---|---|
Molekularformel |
C16H24N4S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]imidazolidine-2-thione |
InChI |
InChI=1S/C16H24N4S/c1-14-4-2-3-5-15(14)19-11-8-18(9-12-19)10-13-20-7-6-17-16(20)21/h2-5H,6-13H2,1H3,(H,17,21) |
InChI-Schlüssel |
WTMOSKJYWLHYEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCN3CCNC3=S |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCN3CCNC3=S |
Andere CAS-Nummern |
166772-80-1 |
Synonyme |
1-(2-(4-o-Tolyl-1-piperazinyl)ethyl)-1H-imidazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.